4-[(4-Octylphenyl)ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Octylphenyl)ethynyl]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an octylphenyl group attached to an ethynylbenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-octylphenylacetylene with 4-bromobenzonitrile. The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is typically performed in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Octylphenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
4-[(4-Octylphenyl)ethynyl]benzonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(4-Octylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Lacks the octylphenyl group, making it less hydrophobic and potentially less effective in certain applications.
4-(4-Octylphenyl)benzonitrile: Similar structure but without the ethynyl group, which may affect its reactivity and interaction with molecular targets.
Uniqueness
4-[(4-Octylphenyl)ethynyl]benzonitrile is unique due to the presence of both the octylphenyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
61614-42-4 |
---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-[2-(4-octylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C23H25N/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)13-14-22-15-17-23(19-24)18-16-22/h9-12,15-18H,2-8H2,1H3 |
InChI Key |
SFKRCBGHYBYANG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.